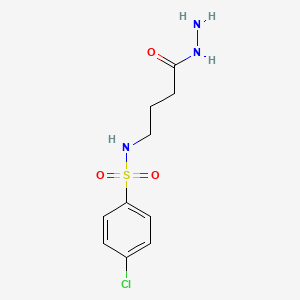
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14ClN3O3S and a molecular weight of 291.76 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include azo compounds, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with proteins and enzymes, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(4-aminobutyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.
4-Chloro-N-(4-hydroxybutyl)benzene-1-sulfonamide: Similar structure but with a hydroxy group instead of a hydrazinyl group.
4-Chloro-N-(4-methylbutyl)benzene-1-sulfonamide: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
918330-66-2 |
|---|---|
Formule moléculaire |
C10H14ClN3O3S |
Poids moléculaire |
291.76 |
Nom IUPAC |
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClN3O3S/c11-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(15)14-12/h3-6,13H,1-2,7,12H2,(H,14,15) |
Clé InChI |
TXGCIGWQKHTOPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)NN)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















